![molecular formula C25H27NO2 B12618634 (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine CAS No. 920803-00-5](/img/structure/B12618634.png)
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine is a complex organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, featuring both benzyloxy and phenylethyl groups, suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine typically involves multi-step organic reactions. One common approach might include:
Formation of the Morpholine Ring: Starting with a suitable precursor, such as an amino alcohol, the morpholine ring can be formed through cyclization reactions.
Introduction of the Benzyloxy Group: This step may involve the use of benzyl chloride in the presence of a base to introduce the benzyloxy group via nucleophilic substitution.
Addition of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The phenylethyl group can be reduced to form a simpler alkyl derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group would yield a benzaldehyde derivative, while reduction of the phenylethyl group would yield an alkyl derivative.
科学的研究の応用
Chemistry
In chemistry, (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Morpholine derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects.
Medicine
In medicine, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine would depend on its specific biological target. Generally, morpholine derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzyloxy and phenylethyl groups may enhance binding affinity and specificity to the target, leading to the desired biological effect.
類似化合物との比較
Similar Compounds
(2R)-2-[4-(Methoxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine: Similar structure but with a methoxy group instead of a benzyloxy group.
(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-methyl]morpholine: Similar structure but with a methyl group instead of a phenylethyl group.
Uniqueness
The uniqueness of (2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to its analogs.
特性
CAS番号 |
920803-00-5 |
|---|---|
分子式 |
C25H27NO2 |
分子量 |
373.5 g/mol |
IUPAC名 |
(2R)-4-[(1R)-1-phenylethyl]-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C25H27NO2/c1-20(22-10-6-3-7-11-22)26-16-17-27-25(18-26)23-12-14-24(15-13-23)28-19-21-8-4-2-5-9-21/h2-15,20,25H,16-19H2,1H3/t20-,25+/m1/s1 |
InChIキー |
ISRDVUQULPZUSX-NLFFAJNJSA-N |
異性体SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@@H](C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
正規SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



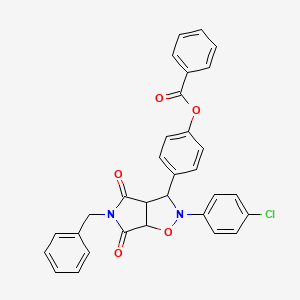
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)

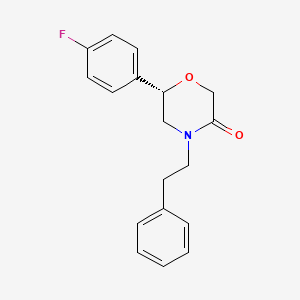
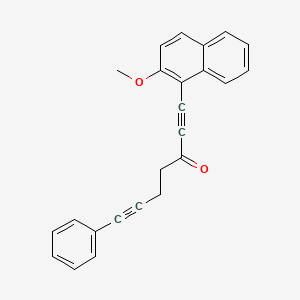
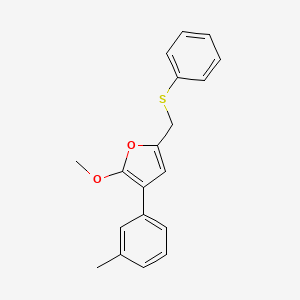
![3-(2-bromophenoxy)-7-[2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B12618596.png)
![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

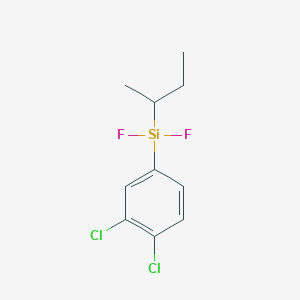
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
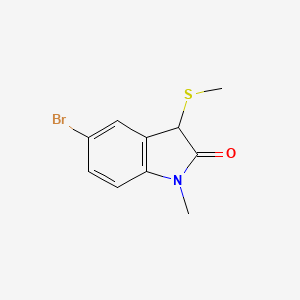
![4-[4-(4-Butylphenyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B12618638.png)
